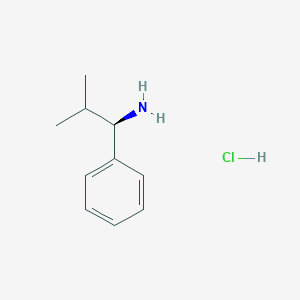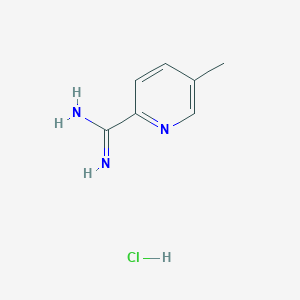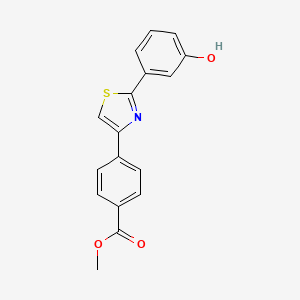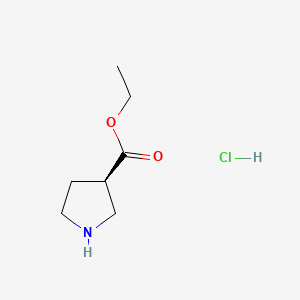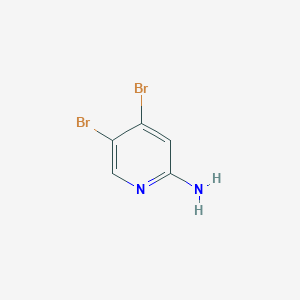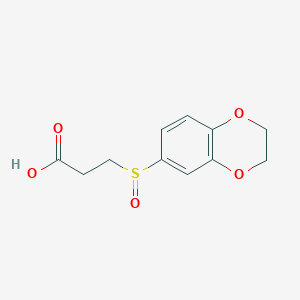
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid
Vue d'ensemble
Description
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid, also known as DBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DBS is a sulfinyl-containing amino acid analog that can be used as a tool to study the function of cysteine residues in proteins.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid has been explored for its potential in the synthesis of antibacterial and antifungal agents. Studies have shown that compounds derived from this acid demonstrate effective inhibitory activity against various bacterial and fungal strains, highlighting its potential as a source for new therapeutic agents in this field (Abbasi et al., 2017); (Abbasi et al., 2020).
Chiral Synthesis for Therapeutic Agents
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid, are valuable for the enantiospecific synthesis of various therapeutic agents. This includes applications in pharmaceuticals where optically pure forms of these enantiomers are required (Mishra et al., 2016).
Anticonvulsant Applications
Certain derivatives of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid have been investigated for their anticonvulsant activities. These studies have led to the development of new compounds that show promise in the treatment of convulsive disorders (Kubicki & Codding, 2001); (Arustamyan et al., 2019).
Bioactive Compound Synthesis
This acid is also used in the synthesis of bioactive compounds, including those with cholinesterase inhibitory properties and potential applications in treating diseases like Alzheimer's. Such studies involve computational docking to understand the interactions of these compounds at a molecular level (Irshad et al., 2014).
Antihypoxic Activity
Derivatives of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid have been synthesized and evaluated for their antihypoxic activities, offering potential therapeutic benefits in conditions where oxygen deprivation is a concern (Vartanyan et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Result of Action
The molecular and cellular effects of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid’s action are currently unknown
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfinyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c12-11(13)3-6-17(14)8-1-2-9-10(7-8)16-5-4-15-9/h1-2,7H,3-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGIHOXGVLYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




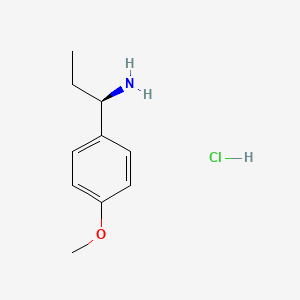

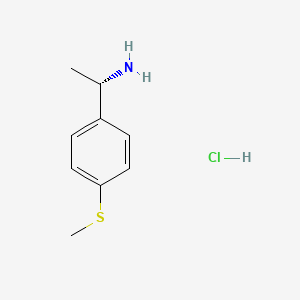

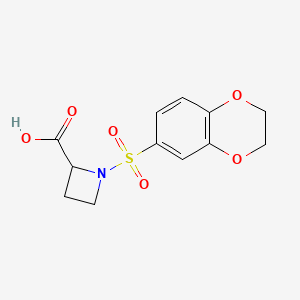
![2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide](/img/structure/B1424431.png)

